![molecular formula C18H20N4O B5507385 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)
6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of compounds similar to 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent condensation reactions. For instance, a related compound was synthesized using ionic liquid [Et3NH][HSO4] as an efficient and reusable catalyst under solvent-free conditions, showcasing the application of eco-friendly methods in chemical synthesis (Nikalje, Vazquez, Vázquez-Tato, & Nimbalkar, 2016).
Molecular Structure Analysis
The molecular structure of dihydropyrano[2,3-c]pyrazole derivatives is characterized by the presence of a pyran ring fused with a pyrazole moiety. The structural analysis is often performed using spectroscopic methods such as FT-IR, NMR, and mass spectral data to confirm the synthesized compounds' identities. Kumar et al. (2020) conducted a detailed experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif, which provides insights into the molecular structure of such compounds (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).
Chemical Reactions and Properties
Dihydropyrano[2,3-c]pyrazole derivatives undergo various chemical reactions, contributing to their versatile chemical properties. These compounds can participate in cyclocondensation reactions and react with different reagents to form new derivatives with potential biological activities. For example, Bhosle et al. (2016) described a convenient synthesis of similar compounds through a one-pot, four-component cyclocondensation, highlighting the compounds' reactivity (Bhosle, Khillare, Dhumal, & Mane, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by the nature of the substituents on the pyran and pyrazole rings. The crystal structure and physical properties are often analyzed using X-ray crystallography, as demonstrated by Ganapathy et al. (2015), who determined the crystal structure of a related compound (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds with similar structures, such as pyrazoline derivatives and heterocyclic compounds, has highlighted innovative synthetic strategies and the chemical properties that make these molecules valuable for various applications. For instance, studies on the synthesis of polyfunctional heteroaromatics have uncovered new rearrangements and corrected structural assignments in older reports, suggesting the potential for novel synthesis pathways and the importance of accurate characterization in developing compounds like the one (Moustafa et al., 2017).
Biological and Pharmacological Activities
Compounds within the same chemical family as 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile often exhibit significant biological activities. Research on pyrazoline derivatives, for instance, has shown these compounds possess anticancer properties, underscoring the potential for such molecules to contribute to therapeutic applications. These studies highlight the versatility of pyrazoline-based compounds in pharmacology, suggesting areas where the subject compound could be similarly applied, albeit specific activities would depend on further empirical studies (Ray et al., 2022).
Antioxidant and Environmental Applications
Investigations into related chemical structures have also demonstrated the antioxidant potential of heterocyclic compounds, which could extend to environmental applications by mitigating oxidative stress in biological and ecological systems. For instance, the review on synthetic phenolic antioxidants outlines the broad environmental presence and impacts of structurally related antioxidants, presenting a framework for understanding how similar compounds could be utilized or their effects mitigated in environmental contexts (Liu & Mabury, 2020).
Novel Functional Materials
The structural features of compounds like 6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lend themselves to applications in material science, particularly in the development of novel functional materials. Research into quinazoline derivatives, for example, has explored their use in optoelectronic materials, highlighting the potential of heterocyclic compounds in electronics and photonics. This suggests that the compound could have applications beyond biological activity, including in the design and synthesis of materials with specific optical or electronic properties (Lipunova et al., 2018).
properties
IUPAC Name |
6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)15-14-12(9-11-7-5-4-6-8-11)13(10-19)16(20)23-17(14)22-21-15/h4-8,12H,9,20H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYHUFCMFAHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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